6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one
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Overview
Description
6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one can be achieved through various methods. One common approach involves the partial reduction of a precursor compound using potassium borohydride (KBH4) in a dioxane-water mixture. This process yields 6-(5-chloro-2-pyridyl)-7-hydroxy-5,6-dihydropyrrolo[3,4-b]pyrazin-5-one, which is then esterified with 4-methylpiperazine-1-carbonyl chloride in the presence of sodium hydride (NaH) in dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can modify the oxidation state of the compound, often making it more reactive.
Substitution: Substitution reactions can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities make it a candidate for studying antimicrobial, antiviral, and antitumor properties.
Medicine: Its potential therapeutic effects are being explored for developing new drugs, particularly in the areas of cancer and infectious diseases.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The exact mechanism of action for 6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one is not fully understood. it is believed to interact with various molecular targets and pathways, including kinase inhibition and modulation of oxidative stress. These interactions contribute to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine: Known for its antibacterial, antifungal, and antiviral activities.
5H-Pyrrolo[2,3-b]pyrazine: Exhibits significant kinase inhibitory activity.
6H-Pyrrolo[3,4-b]pyrazine: Another member of the pyrrolopyrazine family with distinct biological properties.
Uniqueness
6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one stands out due to its unique combination of a pyrrole and pyrazine ring, which contributes to its diverse range of biological activities
Properties
Molecular Formula |
C6H5N3O |
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Molecular Weight |
135.12 g/mol |
IUPAC Name |
6,7-dihydropyrrolo[3,4-b]pyrazin-5-one |
InChI |
InChI=1S/C6H5N3O/c10-6-5-4(3-9-6)7-1-2-8-5/h1-2H,3H2,(H,9,10) |
InChI Key |
KQMCKDYNYRLDPL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC=CN=C2C(=O)N1 |
Origin of Product |
United States |
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